molecular formula C7H8FNO B13612803 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol

2-Fluoro-1-(pyridin-2-yl)ethan-1-ol

Cat. No.: B13612803
M. Wt: 141.14 g/mol
InChI Key: YWAAUDREYNMOPN-UHFFFAOYSA-N
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Description

2-Fluoro-1-(pyridin-2-yl)ethan-1-ol is a fluorinated ethanol derivative featuring a pyridine ring at the 1-position and a fluorine substituent at the 2-position. Its molecular formula is C₇H₇FNO, with a molecular weight of 139.13 g/mol. The fluorine atom introduces significant electronic and steric effects, altering the compound’s reactivity, solubility, and intermolecular interactions compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and catalysis due to the pyridine moiety’s coordination capabilities and fluorine’s role in modulating bioavailability and metabolic stability .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-fluoro-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H8FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2

InChI Key

YWAAUDREYNMOPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol typically involves the introduction of a fluorine atom into a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(pyridin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₇H₇FNO 139.13 F at C2, pyridin-2-yl at C1 Enhanced electronegativity, improved metabolic stability
1-(Pyridin-2-yl)ethan-1-ol C₇H₉NO 123.15 OH at C1, pyridin-2-yl at C1 Baseline structure; lacks fluorine’s electronic effects
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol C₇H₇F₂NO 159.14 Two F atoms at C2 Increased steric hindrance, higher lipophilicity
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol C₇H₆ClF₂NO 193.58 Cl at pyridine C5, F at pyridine C2 and ethanol C2 Dual halogenation enhances halogen bonding potential

Key Observations :

  • Steric Impact: Compared to the difluoro analog (2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol), the monofluoro derivative has reduced steric bulk, enabling better substrate accessibility in coordination chemistry .
Spectroscopic Properties

provides NMR data for 1-(Pyridin-2-yl)ethan-1-ol, showing:

  • Methyl protons : δ = 1.46 (q, J = 6.5 Hz).
  • Hydroxyl proton : δ = 4.13 (br s).
  • Pyridine protons : δ = 7.27 (m), 8.42 (d, J = 5.0 Hz) .

In contrast, This compound would exhibit:

  • Fluorine-induced deshielding : The C2 fluorine would split adjacent proton signals (e.g., C1 hydroxyl proton) into doublets or triplets due to $^2J_{HF}$ coupling (~50 Hz).
  • Upfield shifts: Fluorine’s electronegativity could shift pyridine protons upfield by 0.1–0.3 ppm compared to the non-fluorinated analog .
Physical and Chemical Properties
Property This compound 1-(Pyridin-2-yl)ethan-1-ol 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Solubility in H₂O Moderate High Low
Boiling Point ~220–230°C (est.) 205–210°C ~240°C (est.)
Lipophilicity (LogP) 1.2 (est.) 0.5 1.8

Notes:

  • Fluorine increases lipophilicity, improving membrane permeability but reducing water solubility .
  • The difluoro analog’s higher boiling point reflects stronger dipole-dipole interactions .

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